5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
Overview
Description
5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione is a useful research compound. Its molecular formula is C11H9ClN2O2 and its molecular weight is 236.65 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
5’-Chloro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as protein tyrosine phosphatases, by binding to their active sites . Additionally, it can interact with other biomolecules, including nucleic acids and lipids, influencing their structure and function. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s biochemical activity.
Cellular Effects
The effects of 5’-Chloro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving protein kinases and phosphatases . It can alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, 5’-Chloro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione affects cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites and energy production.
Molecular Mechanism
At the molecular level, 5’-Chloro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and altering biochemical pathways . This compound also has the ability to modulate gene expression by interacting with transcription factors and other DNA-binding proteins. Additionally, it can influence the stability and degradation of proteins by affecting post-translational modifications, such as phosphorylation and ubiquitination.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5’-Chloro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular processes, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5’-Chloro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme inhibition and improved cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
5’-Chloro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. This compound has been shown to affect pathways related to energy production, lipid metabolism, and nucleotide synthesis, highlighting its broad impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 5’-Chloro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione within cells and tissues are critical for its biochemical activity . This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various compartments, including the cytoplasm, nucleus, and mitochondria. Its distribution is influenced by factors such as its chemical properties, the presence of binding partners, and cellular transport mechanisms.
Subcellular Localization
The subcellular localization of 5’-Chloro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione plays a crucial role in its activity and function This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications For example, it may be localized to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes
Properties
IUPAC Name |
6-chlorospiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-7-1-2-8-6(5-7)3-4-11(8)9(15)13-10(16)14-11/h1-2,5H,3-4H2,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSKAURFWDHHOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=C1C=C(C=C3)Cl)C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.